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molecular formula C11H7BrOS B8466830 3-Benzoyl-5-bromothiophene

3-Benzoyl-5-bromothiophene

Cat. No. B8466830
M. Wt: 267.14 g/mol
InChI Key: SZACASKHTOKXCG-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

3.0 g of 3-benzoylthiophene was dissolved in 10 ml of N,N-dimethylacetamide and 1 ml of acetic acid, and 2.83 g of N-bromosuccinimide was added thereto, followed by stirring overnight. Water was added to the reaction solution, followed by extracting with diethyl ether. The extract was washed with an aqueous saturated sodium bicarbonate solution, dried over anhydrous magnesium and then evaporated. The residue was subjected to silica gel column chromatography and eluted with 10% ethyl acetate/hexan, to give 2.7 g of the target compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.83 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:14]N1C(=O)CCC1=O.O>CN(C)C(=O)C.C(O)(=O)C>[C:1]([C:9]1[CH:13]=[C:12]([Br:14])[S:11][CH:10]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CSC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
2.83 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
by extracting with diethyl ether
WASH
Type
WASH
Details
The extract was washed with an aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with 10% ethyl acetate/hexan

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CSC(=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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